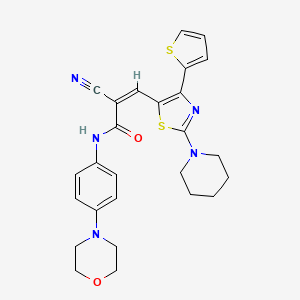

Methyl 3-(2-(4-(isopropylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

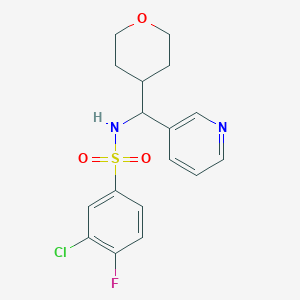

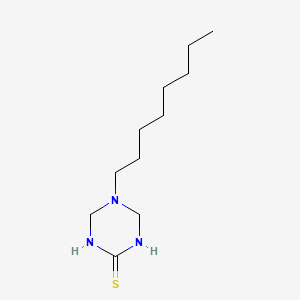

“Methyl 3-(2-(4-(isopropylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate” is a complex organic compound. It contains several functional groups including an amide group (acetamido), a thiophene ring, a phenyl group, and a carboxylate ester . These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science.

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar amide and carboxylate groups could impact its solubility, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications

Electrophilic Substitution and Biological Activity

Some derivatives of thiophene, similar to the compound , have been used to prepare various substituted compounds with potential biological activity. Electrophilic substitution reactions on these thiophene derivatives indicate their utility in synthesizing compounds that may exhibit biological activities (Beaton et al., 1976).

Water-Soluble Polythiophene Derivatives

Research into water-soluble polythiophene derivatives, such as poly(3-thiophene acetic acid) and its copolymers, explores their solution properties and potential applications. These studies demonstrate the unique behavior of polythiophene carboxylic acids in aqueous solutions, suggesting their relevance in materials science and potentially in medical applications (Kim et al., 1999).

Organotin(IV) Complexes in Cancer Research

Organotin(IV) complexes derived from amino acetate functionalized Schiff bases have shown significant cytotoxicity against various human tumor cell lines. These complexes represent a promising area of research for developing new anticancer drugs (Basu Baul et al., 2009).

Allosteric Modifiers of Hemoglobin

Research into allosteric modifiers of hemoglobin has led to the synthesis of compounds that can decrease the oxygen affinity of human hemoglobin A. Such compounds have potential applications in treating conditions related to depleted oxygen supply, highlighting the compound's relevance in medicinal chemistry and therapy (Randad et al., 1991).

Synthetic Utilization in Continuous Flow Reactor

The safe generation and utilization of hydrazoic acid in a continuous flow reactor for synthesizing various organic compounds, including 5-substituted-1H-tetrazoles, underscore the compound's importance in facilitating safer and more efficient chemical synthesis processes (Gutmann et al., 2012).

properties

IUPAC Name |

methyl 5-phenyl-3-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3S2/c1-15(2)28-18-11-9-16(10-12-18)13-21(25)24-19-14-20(17-7-5-4-6-8-17)29-22(19)23(26)27-3/h4-12,14-15H,13H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVYXXMITXWBPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-(4-(isopropylthio)phenyl)acetamido)-5-phenylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2978738.png)

![dimethyl[(Z)-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]amine](/img/structure/B2978742.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2978745.png)

![Ethyl 2-[2-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2978748.png)

![2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine](/img/structure/B2978757.png)